5,7-Dihydroxy-4-methylcoumarin is a naturally occurring coumarin derivative found in various plants, including Mexican tarragon (Tagetes lucida) []. It appears as a yellow powder, with a melting point ranging from 296-299 °C and exhibits slight solubility in water []. Additionally, it fluoresces blue and absorbs ultraviolet light [].
Research suggests that 5,7-Dihydroxy-4-methylcoumarin possesses various biological activities, including:
Beyond its antifungal and antibacterial properties, 5,7-Dihydroxy-4-methylcoumarin is being explored for other potential applications in scientific research, such as:
5,7-Dihydroxy-4-methylcoumarin is a synthetic compound belonging to the coumarin family, characterized by its yellow powder form and the ability to fluoresce blue under ultraviolet light. Its chemical formula is , and it is known for its weak acidity, behaving more like a phenol than an alcohol due to its hydroxyl groups. This compound has been studied for its various biological activities and potential applications in medicine and industry .
The mechanism by which 5,7-DHMC exerts its antifungal and antibacterial effects is not entirely understood. Some studies propose that it might disrupt fungal cell membrane integrity or inhibit specific enzyme functions essential for microbial growth []. Further research is necessary to elucidate the precise molecular targets and pathways involved.
This compound exhibits a range of biological activities:
The synthesis of 5,7-dihydroxy-4-methylcoumarin typically involves the Pechmann condensation reaction. This method utilizes phloroglucinol and ethyl acetoacetate as starting materials. Recent studies have explored the use of metal-organic frameworks such as UiO-66-SO₃H as catalysts for this reaction, optimizing conditions like molar ratios and temperatures to achieve yields around 66% . The reaction mechanism involves the protonation of ethyl acetoacetate by the catalyst, facilitating its interaction with phloroglucinol .
5,7-Dihydroxy-4-methylcoumarin has several notable applications:
Interaction studies have highlighted various aspects of 5,7-dihydroxy-4-methylcoumarin's behavior in biological systems:
Several compounds share structural similarities with 5,7-dihydroxy-4-methylcoumarin. Here are some notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
4-Methylcoumarin | Contains a methyl group at position 4 | Less hydroxyl substitution; primarily used as flavoring agent |
7-Hydroxycoumarin | Hydroxyl group at position 7 only | Exhibits different biological activities; less potent as an antioxidant |
6-Hydroxy-4-methylcoumarin | Hydroxyl group at position 6 | Different reactivity patterns compared to 5,7-dihydroxy derivative |
Umbelliferone (7-Hydroxycoumarin) | Similar coumarin structure | Known for strong fluorescence and potential anti-inflammatory effects |
The unique combination of two hydroxyl groups at positions 5 and 7 distinguishes 5,7-dihydroxy-4-methylcoumarin from these similar compounds, enhancing its biological activity and potential applications in various fields.
Irritant